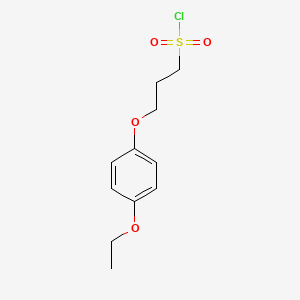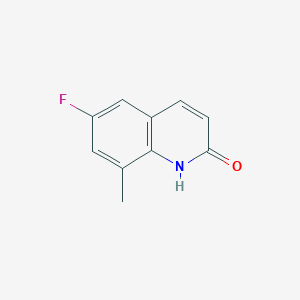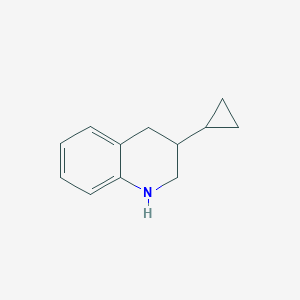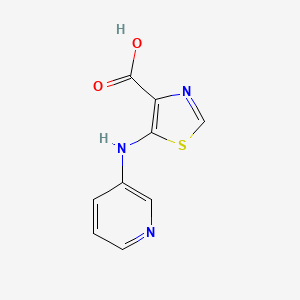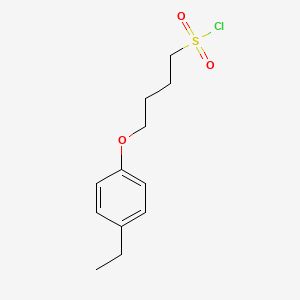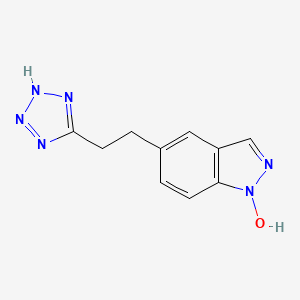
UU-T01
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UU-T01 is a selective inhibitor designed to disrupt the interaction between β-catenin and T-cell factor 4 protein-protein interaction. This compound has shown significant potential in targeting β-catenin, a key player in the Wnt/β-catenin signaling pathway, which is implicated in various types of cancer .
Méthodes De Préparation
The synthesis of UU-T01 involves the use of bioisosteres to mimic the binding mode of side chain carboxylic acids of Tcf4 D16 and E17. The synthetic route includes the following steps :
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with specific groups to enhance its binding affinity and selectivity towards β-catenin.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
UU-T01 primarily undergoes interactions with β-catenin through non-covalent binding. The compound does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions. The major product formed from its interaction is the disrupted β-catenin/T-cell factor 4 complex .
Applications De Recherche Scientifique
Chemistry: UU-T01 serves as a model compound for studying protein-protein interactions and the design of small-molecule inhibitors.
Biology: It is used to investigate the role of β-catenin in cellular processes and its implications in diseases.
Medicine: this compound is being explored as a potential therapeutic agent for cancers involving aberrant Wnt/β-catenin signaling.
Industry: The compound is used in the development of diagnostic tools and assays for detecting β-catenin activity.
Mécanisme D'action
UU-T01 exerts its effects by directly binding to β-catenin, thereby disrupting its interaction with T-cell factor 4. This inhibition prevents the transcriptional activation of β-catenin target genes, which are involved in cell proliferation and survival. The molecular targets of this compound include specific residues on β-catenin that are critical for its interaction with T-cell factor 4 .
Comparaison Avec Des Composés Similaires
UU-T01 is unique in its high selectivity and binding affinity towards β-catenin compared to other inhibitors . Similar compounds include:
PNU-74654: Another β-catenin inhibitor, but with lower binding affinity.
HI-B1: A β-catenin inhibitor with different binding sites and mechanisms.
4FNPC: A compound with similar inhibitory effects but less potency.
Propriétés
Numéro CAS |
1417162-83-4 |
|---|---|
Formule moléculaire |
C10H10N6O |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole |
InChI |
InChI=1S/C10H10N6O/c17-16-9-3-1-7(5-8(9)6-11-16)2-4-10-12-14-15-13-10/h1,3,5-6,17H,2,4H2,(H,12,13,14,15) |
Clé InChI |
YGDLGRHJAGOPII-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |
SMILES canonique |
C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


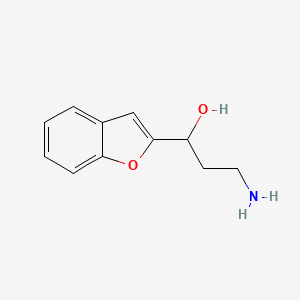
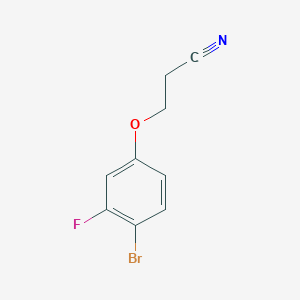
![1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene](/img/structure/B1443990.png)
![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)
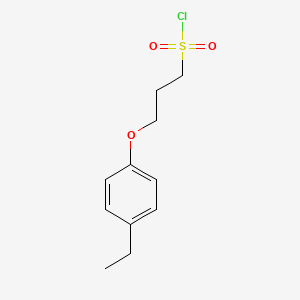
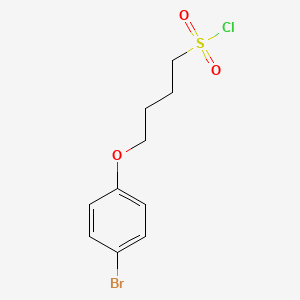
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)
